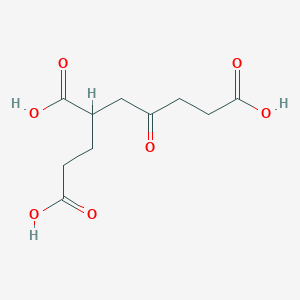![molecular formula C14H12N2O4S2Se2 B12585523 Disulfide, bis[[(4-nitrophenyl)methyl]seleno] CAS No. 593248-02-3](/img/structure/B12585523.png)
Disulfide, bis[[(4-nitrophenyl)methyl]seleno]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, bis[[(4-nitrophenyl)methyl]seleno] is a chemical compound with the molecular formula C14H12N2O4S2Se2 It is characterized by the presence of disulfide and selenide groups attached to a nitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[[(4-nitrophenyl)methyl]seleno] typically involves the reaction of 4-nitrobenzyl chloride with sodium selenide, followed by oxidation to form the disulfide linkage. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, bis[[(4-nitrophenyl)methyl]seleno] undergoes various types of chemical reactions, including:
Oxidation: The disulfide and selenide groups can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can break the disulfide and selenide bonds, leading to the formation of thiols and selenols.
Substitution: The nitrophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include THF, DMF, and dichloromethane (DCM).
Major Products
The major products formed from these reactions include sulfoxides, selenoxides, thiols, and selenols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Disulfide, bis[[(4-nitrophenyl)methyl]seleno] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide and selenide bonds.
Biology: Investigated for its potential role in redox biology and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of disulfide, bis[[(4-nitrophenyl)methyl]seleno] involves its ability to undergo redox reactions. The disulfide and selenide groups can participate in electron transfer processes, making the compound a potential redox-active agent. The molecular targets and pathways involved include:
Redox Enzymes: Interaction with enzymes such as glutathione peroxidase and thioredoxin reductase.
Cellular Pathways: Modulation of cellular redox states and signaling pathways related to oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-nitrophenyl)disulfide: Similar structure but lacks the selenide group.
Disulfide, bis(4-methylphenyl): Contains methyl groups instead of nitrophenyl groups.
Disulfide, bis(4-fluoro-2-methyl-5-nitrophenyl): Contains additional fluorine and methyl groups.
Propriétés
Numéro CAS |
593248-02-3 |
|---|---|
Formule moléculaire |
C14H12N2O4S2Se2 |
Poids moléculaire |
494.3 g/mol |
Nom IUPAC |
1-nitro-4-[[(4-nitrophenyl)methylselanyldisulfanyl]selanylmethyl]benzene |
InChI |
InChI=1S/C14H12N2O4S2Se2/c17-15(18)13-5-1-11(2-6-13)9-23-21-22-24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2 |
Clé InChI |
CZNWWVRGINNAOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C[Se]SS[Se]CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12585446.png)

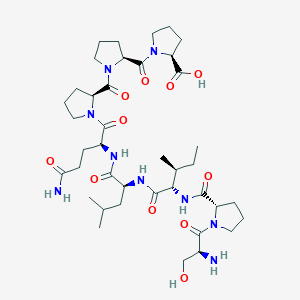
amino]-](/img/structure/B12585470.png)
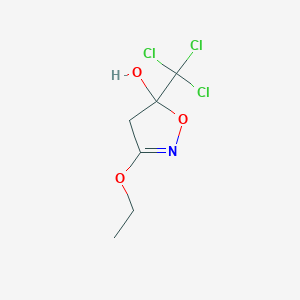
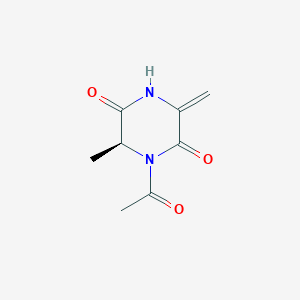
![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-](/img/structure/B12585498.png)
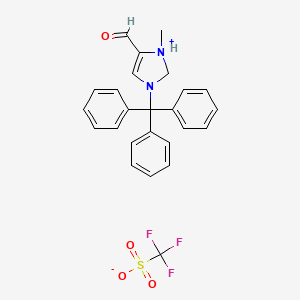
![Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12585512.png)


![1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline](/img/structure/B12585537.png)
